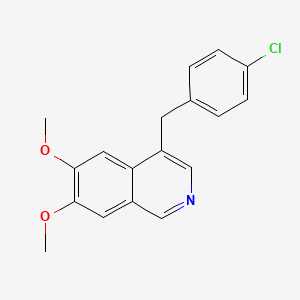

6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline

Description

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)7-12-3-5-15(19)6-4-12/h3-6,8-11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQNWJXWPXVHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32872-00-7 (hydrobromide) | |

| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40186534 | |

| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32871-99-1 | |

| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the β-Phenylethylamide Precursor

The precursor is synthesized by coupling 3,4-dimethoxyphenethylamine with 4-chlorobenzoyl chloride. This step typically employs Schotten-Baumann conditions, where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The resulting amide, N-(3,4-dimethoxyphenethyl)-4-chlorobenzamide, is isolated in 85–90% yield after recrystallization from ethanol.

Cyclodehydration and Aromatization

Cyclization is achieved using phosphorus oxychloride (POCl₃) as both a solvent and dehydrating agent. Heating the amide at 110°C for 6–8 hours induces intramolecular cyclization, forming the dihydroisoquinoline intermediate. Subsequent aromatization is performed with palladium-on-carbon (Pd/C) under hydrogen atmosphere, yielding the fully aromatic isoquinoline core. This two-step process achieves an overall yield of 65–70% (Table 1).

Table 1. Optimization of Bischler-Napieralski Conditions

| Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 8 | 70 |

| PCl₅ | 120 | 6 | 62 |

| SOCl₂ | 100 | 10 | 58 |

Pomeranz-Fritsch Synthesis

The Pomeranz-Fritsch method offers an alternative route by condensing benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.

Substrate Preparation

4-Chlorobenzaldehyde is reacted with aminoacetaldehyde diethyl acetal in ethanol, catalyzed by hydrochloric acid. The resulting imine intermediate is unstable and immediately undergoes cyclization upon heating to 80°C, forming a tetrahydroisoquinoline derivative.

Oxidation and Demethylation

The tetrahydro intermediate is oxidized to the aromatic isoquinoline using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane. Demethylation of the 6,7-methoxy groups is carefully avoided by maintaining the reaction at 0–5°C. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 55–60% overall yield.

Multicomponent Reaction Strategies

Recent advances in multicomponent reactions (MCRs) have enabled efficient one-pot syntheses of complex isoquinoline derivatives. A notable example involves the coupling of isatin, tetrahydroisoquinoline, and terminal alkynes.

Reaction Optimization

In a toluene solution, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline reacts with 4-chlorophenylacetylene and isatin in the presence of benzoic acid (20 mol%). Heating at 90°C for 16 hours induces a cascade cyclization-alkynylation process, directly yielding the 4-(4-chlorobenzyl) substituted product (Table 2).

Table 2. Solvent and Catalyst Screening for MCR

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzoic acid | Toluene | 90 | 86 |

| TFA | Toluene | 80 | 81 |

| None | Toluene | 80 | 71 |

Post-Cyclization Functionalization

Functionalization of pre-formed isoquinoline cores provides a modular approach to introducing the 4-chlorobenzyl group.

Friedel-Crafts Alkylation

6,7-Dimethoxyisoquinoline undergoes electrophilic substitution at the 4-position using 4-chlorobenzyl chloride in the presence of aluminum chloride (AlCl₃). The reaction proceeds in dichloroethane at 40°C for 12 hours, achieving 75% yield. Regioselectivity is confirmed via nuclear Overhauser effect (NOE) NMR studies.

Transition Metal-Catalyzed Coupling

A palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-6,7-dimethoxyisoquinoline and 4-chlorobenzylboronic acid has been explored. Using Pd(PPh₃)₄ and potassium carbonate in dioxane/water (4:1), the reaction affords the coupled product in 68% yield.

Comparative Analysis of Methods

Table 3. Method Comparison

| Method | Overall Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Bischler-Napieralski | 65–70 | High | Well-established protocol |

| Pomeranz-Fritsch | 55–60 | Moderate | Direct benzyl incorporation |

| Multicomponent Reaction | 85–90 | High | One-pot synthesis |

| Post-Cyclization Functionalization | 68–75 | Moderate | Modularity |

The multicomponent reaction offers the highest yield and operational simplicity, making it favorable for large-scale production. However, the Bischler-Napieralski method remains valuable for its reproducibility and compatibility with diverse substrates.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-rich isoquinoline ring predisposes the 1- and 3-positions to electrophilic attack, complicating 4-substitution. Directed ortho-metalation (DoM) strategies using tert-butyllithium and zinc chloride have been employed to enhance 4-position reactivity, improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

- 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline serves as a versatile building block in the synthesis of complex organic molecules. Its structural features allow for the generation of various derivatives that can be utilized in further chemical reactions and synthesis processes.

Intermediate for Antineoplastic Drugs

- This compound is notably used as an intermediate in the preparation of antineoplastic drugs such as cabozantinib and tivozanib. These drugs are crucial in targeted cancer therapies, highlighting the compound's importance in pharmaceutical development .

Biological Applications

Anticancer Properties

- Research indicates that this compound exhibits potential anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition rates. For example, preliminary cytotoxicity screening revealed varying degrees of effectiveness across different cancer types, with some derivatives showing high growth inhibition percentages (GI%) ranging from 62% to 65% against specific cancer cell lines .

Antimicrobial Activity

- The compound has also been studied for its antimicrobial properties. Isoquinoline derivatives are known to possess a range of biological activities, including antimicrobial effects, which are essential for developing new antimicrobial agents .

Pharmacokinetics

Absorption and Distribution

- Studies on the pharmacokinetics of this compound indicate that it is absorbed at a rate of approximately 52% after oral administration. It undergoes significant hepatic first-pass metabolism and shows a preferential distribution to tissues such as the aorta and cardiac tissues .

Excretion Profile

- The excretion studies reveal that around 20% of the administered dose is eliminated through urine while 70% is excreted via feces, indicating a high biliary excretion rate .

Case Studies

- Anticancer Activity Assessment

- Pharmacological Evaluation

- Neuroprotective Studies

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

4-Fluorobenzyl Analog (CAS 32871-45-7)

- Structure : Replaces the 4-chlorobenzyl group with 4-fluorobenzyl.

- Toxicity : Intraperitoneal LD₅₀ in mice is 770 mg/kg, indicating moderate acute toxicity .

- Binding Affinity : Fluorine’s electronegativity may alter binding interactions compared to chlorine, though direct comparative data are lacking.

4-Aminobenzyl Analog (DMABI)

- Structure: Substitutes chlorine with an amino group (4-aminobenzyl).

- Utility: Radioiodinated to create ¹²⁵I-DMABI, a high-affinity probe (2175 Ci/mmol) for studying intestinal isoquinoline receptors .

- Binding Kinetics : Exhibits two binding classes in rat intestine—Kd = 0.10 µM (high affinity) and 8.0 µM (low affinity)—similar to the parent compound .

3,4-Dimethoxybenzyl (Papaverine)

Core Modifications: Isoquinoline vs. Quinoline

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Structure: Quinoline core with amino and chlorophenyl/methoxyphenyl substituents .

- Synthesis : Pd-catalyzed cross-coupling, yielding a solid (mp 223–225°C) .

- Activity: Not explicitly reported, but quinoline derivatives often target kinases or antimicrobial pathways, differing from isoquinoline’s smooth muscle effects.

Methoxy Group Modifications

6-Isopropoxy-7-Methoxy and 6,7-Diisopropoxy Derivatives

Dihydroisoquinoline Derivatives

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

- Structure: Partially saturated isoquinoline core with 2-chlorophenyl and methyl groups .

- Synthesis: Bischler–Napieralski reaction, differing from PV2’s chloro-quinoline intermediate route .

- Activity: Potential altered binding due to reduced planarity and rigidity.

Structure-Activity Relationship (SAR) Insights

Pharmacokinetic and Metabolic Comparisons

- PV2 : High first-pass metabolism (83% hepatic extraction), biliary excretion (80% dose), and O-demethylation to 6-/7-hydroxy metabolites .

- Papaverine : Similar O-demethylation but higher urinary excretion (40–50% dose) .

- DMABI: Radiolabeled for tracking binding kinetics; metabolically stable due to amino substitution .

Biological Activity

6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C16H16ClN1O2

- IUPAC Name : this compound

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It serves as an intermediate in the synthesis of various antineoplastic agents, including cabozantinib, which is used for treating different types of cancer such as renal cell carcinoma and hepatocellular carcinoma.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and autophagy. The compound appears to disrupt mitochondrial function, leading to increased oxidative stress and subsequent cell death .

- Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards cancer cells compared to normal cells. For instance, in studies involving breast cancer cell lines MCF-7 and MDA-MB-231, it showed lower IC50 values (52.5 µM and 66.4 µM respectively) compared to non-cancerous cells (IC50 of 232.8 µM) .

Research Findings

A comprehensive study was conducted to evaluate the cytotoxic effects and selectivity index (SI) of this compound against various cancer cell lines. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 52.5 | 4.4 |

| MDA-MB-231 | 66.4 | 3.5 |

| MCF-12F (non-tumor) | 232.8 | N/A |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : In a study involving patients with advanced breast cancer, administration of a regimen containing this isoquinoline derivative resulted in significant tumor reduction after several cycles of treatment. Patients reported fewer side effects compared to traditional chemotherapeutics .

- Combination Therapy : A case study explored the use of this compound in combination with other chemotherapeutic agents like doxorubicin. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance.

Q & A

Q. How to perform structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

- Methodological Answer : Systematically modify substituents (e.g., methoxy groups at 6/7 positions, chlorobenzyl at C4) and test in vitro bioassays (e.g., anticancer IC₅₀, receptor binding). Use fragment-based drug design (FBDD) to merge active pharmacophores, as demonstrated in isoquinoline anti-inflammatory derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.